Hydroxyethylcysteine

Descripción general

Descripción

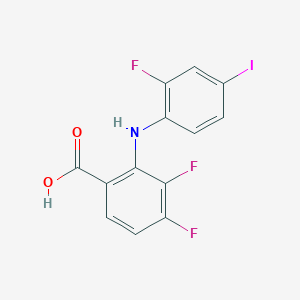

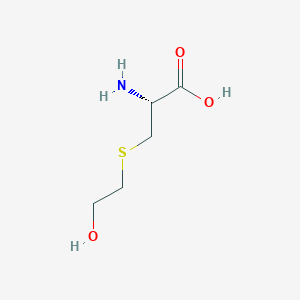

- Su fórmula molecular es C5H11NO3S , con una masa promedio de 165.211 Da .

- HEC no es ampliamente conocida, pero tiene posibles aplicaciones en varios campos.

Hidroxietílcisteína: (HEC) es una molécula pequeña que pertenece a la clase de .

Métodos De Preparación

- Rutas de Síntesis : La síntesis de HEC implica introducir un grupo hidroxietílico en el grupo tiol de la L-cisteína. Las rutas sintéticas específicas pueden variar, pero esta modificación generalmente ocurre a través de reacciones químicas.

- Producción Industrial : La información sobre los métodos de producción industrial a gran escala para HEC es limitada. los laboratorios de investigación pueden sintetizarlo utilizando protocolos establecidos.

Análisis De Reacciones Químicas

- Reacciones : HEC puede sufrir varias reacciones químicas, incluida la oxidación, reducción y sustitución.

- Reactivos y Condiciones Comunes :

- Oxidación : Los agentes oxidantes como el peróxido de hidrógeno o los perácidos pueden convertir HEC en su correspondiente sulfóxido o sulfona.

- Reducción : Los agentes reductores como el borohidruro de sodio pueden reducir el grupo sulfóxido de nuevo a la forma tiol.

- Sustitución : HEC puede participar en reacciones de sustitución nucleófila.

- Productos Principales : Los productos principales dependen de las condiciones de reacción específicas y los grupos funcionales involucrados.

Aplicaciones Científicas De Investigación

- Química : HEC puede servir como precursor de otros compuestos o como bloque de construcción en la síntesis orgánica.

- Biología : Los investigadores podrían explorar su papel en los procesos celulares o utilizarlo como una herramienta en estudios bioquímicos.

- Medicina : Aunque no está ampliamente utilizado, HEC podría tener posibles aplicaciones terapéuticas.

- Industria : Sus aplicaciones en la industria son limitadas debido a su relativa oscuridad.

Mecanismo De Acción

- El mecanismo exacto por el cual HEC ejerce sus efectos aún no está claro. Es probable que interactúe con los componentes celulares, posiblemente a través de reacciones redox o unión a proteínas.

- Los objetivos moleculares y las vías involucradas necesitan más investigación.

Comparación Con Compuestos Similares

- Compuestos Similares : Las moléculas similares incluyen otros derivados de cisteína, como la N-acetilcisteína (NAC) y el glutatión (GSH).

- Singularidad : La modificación hidroxietílica de HEC lo distingue de estos compuestos relacionados.

Propiedades

IUPAC Name |

(2R)-2-amino-3-(2-hydroxyethylsulfanyl)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H11NO3S/c6-4(5(8)9)3-10-2-1-7/h4,7H,1-3,6H2,(H,8,9)/t4-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MWFRVMDVLYIXJF-BYPYZUCNSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CSCC(C(=O)O)N)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C(CSC[C@@H](C(=O)O)N)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H11NO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40914076 | |

| Record name | S-(2-Hydroxyethyl)cysteine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40914076 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

165.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6367-98-2, 97170-10-0 | |

| Record name | S-(2-Hydroxyethyl)cysteine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006367982 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Cysteine, S-(2-hydroxyethyl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0097170100 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | S-(2-Hydroxyethyl)cysteine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40914076 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How is S-(2-Hydroxyethyl)-L-Cysteine formed in the body?

A1: S-(2-Hydroxyethyl)-L-cysteine is primarily formed as a detoxification product following exposure to certain VOCs. These compounds undergo metabolic transformations, often involving conjugation with glutathione. [, , , , ] For example, ethylene oxide can be metabolized via direct conjugation with glutathione or through an intermediate epoxide, ultimately leading to the formation of HEMA. [, ]

Q2: Why is S-(2-Hydroxyethyl)-L-Cysteine considered a useful biomarker?

A2: S-(2-Hydroxyethyl)-L-Cysteine is regarded as a specific and sensitive biomarker for exposure to certain VOCs. [, , ] Its presence in urine, even at low concentrations, can indicate recent exposure to compounds like acrylonitrile and ethylene oxide. [, ] This makes it a valuable tool for biological monitoring in occupational and environmental settings.

Q3: How is S-(2-Hydroxyethyl)-L-Cysteine typically measured in urine?

A3: Various analytical methods have been developed for quantifying HEMA in urine. A common approach involves a multi-step process:

- Sample Preparation: Urine samples often undergo solid-phase extraction to isolate and concentrate the analyte. [, ]

- Separation: High-performance liquid chromatography (HPLC) is frequently employed to separate HEMA from other urinary components. [, , ]

- Detection: Tandem mass spectrometry (MS/MS) is a highly sensitive and specific detection method used for HEMA quantification. [, ] Isotope-dilution techniques, incorporating labeled internal standards, enhance accuracy and correct for potential variations in extraction recovery. []

Q4: Have reference ranges been established for S-(2-Hydroxyethyl)-L-Cysteine in the general population?

A4: Yes, research has focused on establishing reference ranges for HEMA in urine. Studies on the US population have aimed to determine baseline levels of this metabolite, which can vary depending on factors like smoking status. []

Q5: Are there differences in S-(2-Hydroxyethyl)-L-Cysteine levels between smokers and non-smokers?

A5: Studies have consistently demonstrated significantly higher levels of HEMA in the urine of smokers compared to non-smokers. [, ] This difference highlights cigarette smoke as a major source of exposure to VOCs that are metabolized to HEMA, such as acrylonitrile. []

Q6: Can S-(2-Hydroxyethyl)-L-Cysteine be used to assess exposure to multiple VOCs simultaneously?

A6: Yes, analytical methods have been developed to simultaneously measure HEMA alongside other mercapturic acid metabolites of different VOCs. [] This enables researchers to assess exposure to multiple compounds from various sources, such as acrylamide, propylene oxide, and N,N-dimethylformamide, in addition to HEMA. []

Q7: Beyond urine, have other biological matrices been investigated for S-(2-Hydroxyethyl)-L-Cysteine detection?

A7: While urine is the most common matrix for HEMA analysis, research has explored its presence in other biological samples. For instance, studies have investigated methods for determining S-(2-hydroxyethyl)cysteine (the deacetylated form of HEMA) in albumin and globin proteins from human blood. [] This suggests the potential for utilizing different matrices to assess VOC exposure and its biological impact.

Q8: Are there any known limitations or challenges associated with using S-(2-Hydroxyethyl)-L-Cysteine as a biomarker?

A8: While HEMA is a valuable biomarker, it's important to consider potential limitations:

- Multiple Sources: HEMA can be derived from various VOCs, making it challenging to pinpoint the specific source of exposure solely based on its levels. []

- Background Exposure: Determining a true baseline for HEMA can be complex due to ubiquitous low-level exposure to certain VOCs in the environment. []

Q9: Does the structure of related compounds influence their metabolism to S-(2-Hydroxyethyl)-L-Cysteine or similar metabolites?

A9: Yes, research has shown that substituents on the double bond of VOCs can influence the metabolic pathways leading to mercapturic acid formation, including HEMA. [] For instance, introducing a methyl or phenyl group to acrylonitrile significantly alters the ratio of cyano- to hydroxy-mercapturic acid metabolites produced. [] This highlights the role of structural modifications in influencing the metabolic fate and excretion profiles of these compounds.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Imidazo[1,2-b]pyridazine](/img/structure/B131497.png)